molecular formula C22H22FNO4 B4653455 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4653455
M. Wt: 383.4 g/mol
InChI Key: PHRBYZCRGDPCMI-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BEO, is a synthetic compound that has been the subject of extensive scientific research in recent years. The compound has shown great potential in a range of applications, including as a potential treatment for cancer and other diseases. In

Mechanism of Action

The mechanism of action of 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth. 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a treatment for a range of diseases.

Advantages and Limitations for Lab Experiments

4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields and purity, making it suitable for use in a range of assays and experiments. 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have low toxicity, making it safe for use in in vitro and in vivo studies. However, one limitation of 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one-based therapies for cancer and other diseases. Studies are also needed to further elucidate the mechanism of action of 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and to optimize its use in experiments. In addition, studies are needed to investigate the potential of 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown great potential in a range of scientific research applications. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new therapies for a range of diseases. Further research is needed to fully understand the mechanism of action of 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and to optimize its use in experiments.

Scientific Research Applications

4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been the subject of extensive scientific research due to its potential as a treatment for cancer and other diseases. Studies have shown that 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 4-(4-butoxy-3-ethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for a range of diseases.

properties

IUPAC Name

(4E)-4-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO4/c1-3-5-12-27-19-11-6-15(14-20(19)26-4-2)13-18-22(25)28-21(24-18)16-7-9-17(23)10-8-16/h6-11,13-14H,3-5,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRBYZCRGDPCMI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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